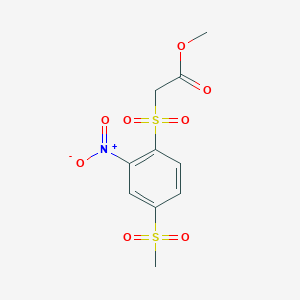
Methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate is an organic compound with the molecular formula C10H11NO8S2. This compound is characterized by the presence of nitro, sulfonyl, and ester functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate typically involves the esterification of {[2-nitro-4-(methylsulfonyl)phenyl]sulfonyl}acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide
Major Products Formed
Reduction: {[2-amino-4-(methylsulfonyl)phenyl]sulfonyl}acetate.
Substitution: {[2-nitro-4-(substituted)phenyl]sulfonyl}acetate.
Hydrolysis: {[2-nitro-4-(methylsulfonyl)phenyl]sulfonyl}acetic acid
Scientific Research Applications
Methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The sulfonyl groups may also play a role in modulating enzyme activity or protein interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-(methylsulfonyl)phenyl)acetate
- 2-Nitro-4-methylsulfonylbenzoic acid
- 2-(4-Methylsulfonylphenyl)indole derivatives
Uniqueness
Methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and sulfonyl groups allows for diverse chemical transformations and potential therapeutic applications .
Properties
Molecular Formula |
C10H11NO8S2 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate |
InChI |
InChI=1S/C10H11NO8S2/c1-19-10(12)6-21(17,18)9-4-3-7(20(2,15)16)5-8(9)11(13)14/h3-5H,6H2,1-2H3 |
InChI Key |
HKKLFINOUBKXPO-UHFFFAOYSA-N |
SMILES |
COC(=O)CS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


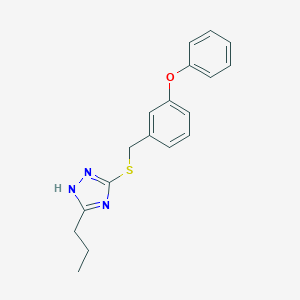
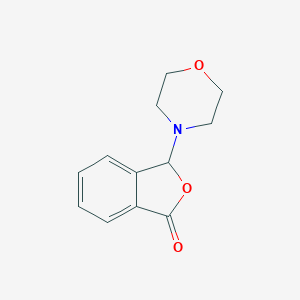

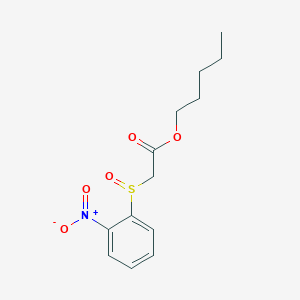
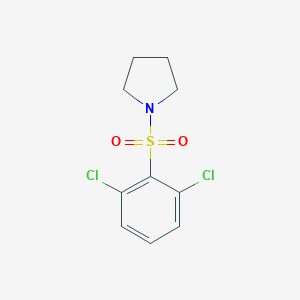
![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)
![{(3Z)-3-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID](/img/structure/B241493.png)
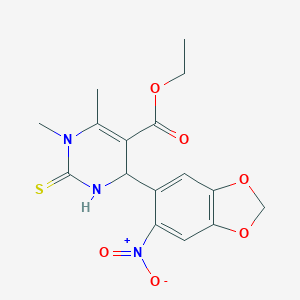
![[(2,5-Dibromophenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B241500.png)
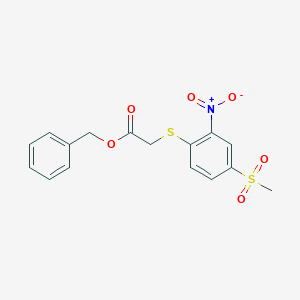
![Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241502.png)
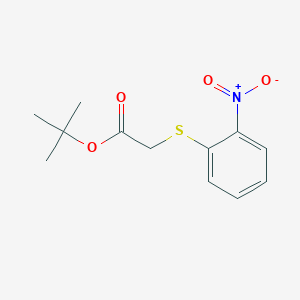

![ethyl 6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B241510.png)
